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Compound of Interest

Compound Name: 2-Methyl-5-nitro-2H-indazole

Cat. No.: B1295178 Get Quote

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Subject: The Role of 2-Methyl-Nitro-2H-Indazole Isomers as Intermediates in Pharmaceutical

Synthesis

Introduction:

This document outlines the application of 2-methyl-nitro-2H-indazole derivatives as key

intermediates in the synthesis of targeted cancer therapies. While direct evidence for the use of

2-Methyl-5-nitro-2H-indazole as an intermediate in the synthesis of a commercially available

drug is not prominent in publicly available literature, its isomer, 2-Methyl-6-nitro-2H-indazole,

serves as a critical building block in the synthesis of the potent anti-cancer agent, Pazopanib.

[1][2][3] The reactivity of the nitro-indazole core makes it a valuable scaffold in medicinal

chemistry.[4] This document will focus on the well-documented synthesis of Pazopanib via 2-

Methyl-6-nitro-2H-indazole to illustrate the utility of this class of compounds.

Application of 2-Methyl-6-nitro-2H-indazole in the
Synthesis of Pazopanib
Pazopanib is a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell

carcinoma and soft tissue sarcoma.[5] The synthesis of Pazopanib involves the strategic use of

2-Methyl-6-nitro-2H-indazole as a precursor to a key amine intermediate.[2][6]

Chemical Properties of the Intermediate:
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Property Value Reference

Compound Name 2-Methyl-6-nitro-2H-indazole [1]

CAS Number 77934-58-0 N/A

Molecular Formula C₈H₇N₃O₂ [1]

Molecular Weight 177.16 g/mol [3]

Appearance Yellow solid [1]

Experimental Protocols
Synthesis of 2-Methyl-6-nitro-2H-indazole
This protocol describes the methylation of 6-nitro-1H-indazole to yield the 2-methyl isomer, a

crucial step in the Pazopanib synthesis pathway.[1]

Materials:

6-Nitro-1H-indazole

Dimethyl sulfate

Dimethyl sulfoxide (DMSO)

Dichloromethane (DCM)

Saturated sodium bicarbonate solution

Anhydrous sodium sulfate

Procedure:

Dissolve 6-Nitro-1H-indazole (2 g) in dichloromethane (30 ml).[1]

Add dimethyl sulfate (1.7 ml) and dimethyl sulfoxide (2 ml) to the solution.[1]

Heat the mixture to reflux and maintain for 12 hours.[1]
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After cooling, wash the reaction mixture with a saturated sodium bicarbonate solution (10

ml).[1]

Extract the aqueous layer with dichloromethane (20 ml).[1]

Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent

to yield a yellow solid.[1]

Quantitative Data:

Parameter Value Reference

Yield 78% [1]

Synthesis of N,2,3-trimethyl-2H-indazol-6-amine from 3-
methyl-6-nitro-1H-indazole (Alternative Pazopanib
Intermediate Synthesis)
This multi-step protocol outlines the conversion of a related nitro-indazole to a key amine

intermediate for Pazopanib.[2]

Step 1: Nitro Reduction

A detailed protocol for the nitro reduction was not provided in the search results. This step

typically involves catalytic hydrogenation (e.g., using Pd/C and hydrogen gas) or chemical

reduction (e.g., using tin(II) chloride or iron in acidic media). The reported yield for this step is

87%.[2]

Step 2: Reductive Amination

A detailed protocol for the reductive amination was not provided in the search results. This

step typically involves reacting the resulting amine with an aldehyde or ketone in the

presence of a reducing agent (e.g., sodium cyanoborohydride or sodium

triacetoxyborohydride). The reported yield for this step is 87%.[2]

Step 3: N-methylation
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A detailed protocol for the N-methylation was not provided in the search results. This step

introduces a methyl group onto the indazole nitrogen. The reported yield for this step is 73%.

[2]

Overall Yield: 55%[2]

Visualized Workflows and Pathways
Synthesis of 2-Methyl-6-nitro-2H-indazole

Synthesis of 2-Methyl-6-nitro-2H-indazole
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Caption: Workflow for the synthesis of 2-Methyl-6-nitro-2H-indazole.

Simplified Pazopanib Synthesis Pathway
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Simplified Pazopanib Synthesis
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Caption: Key steps in the synthesis of Pazopanib from a nitro-indazole precursor.
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Pazopanib Signaling Pathway Inhibition

Pazopanib Mechanism of Action
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Caption: Pazopanib inhibits key tyrosine kinases involved in angiogenesis and tumor growth.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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